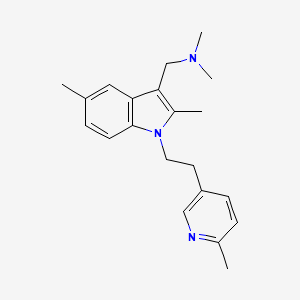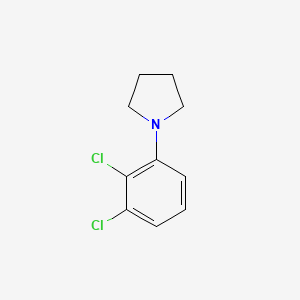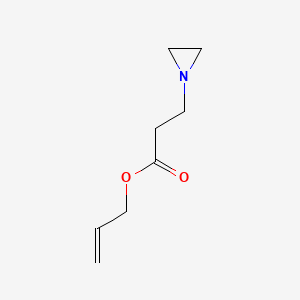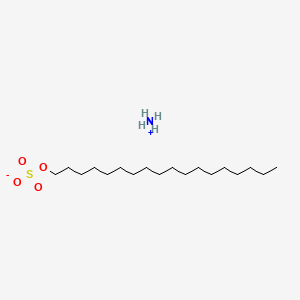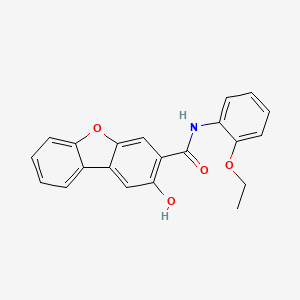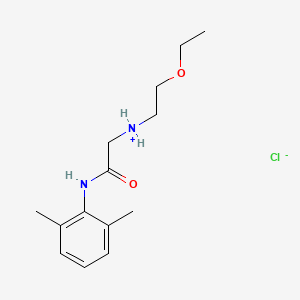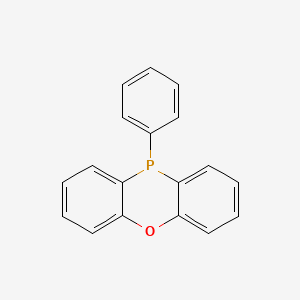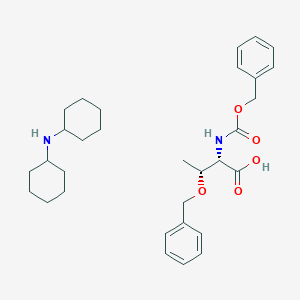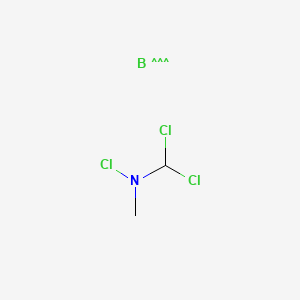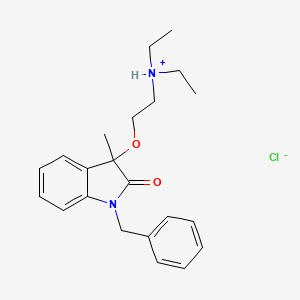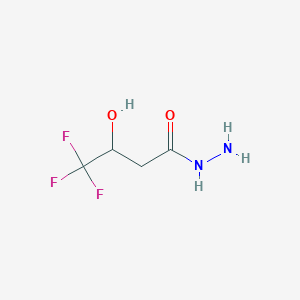
4,4,4-Trifluoro-3-hydroxybutanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,4-Trifluoro-3-hydroxybutanehydrazide is a chemical compound with the molecular formula C4H7F3N2O2 It is characterized by the presence of trifluoromethyl and hydroxy functional groups attached to a butane backbone, along with a hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-3-hydroxybutanehydrazide typically involves the reaction of 4,4,4-trifluoro-3-hydroxybutanone with hydrazine hydrate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazide product. The general reaction can be represented as follows:
4,4,4-Trifluoro-3-hydroxybutanone+Hydrazine Hydrate→this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-3-hydroxybutanehydrazide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The hydrazide moiety can be reduced to form corresponding amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4,4,4-trifluoro-3-oxobutanehydrazide.
Reduction: Formation of 4,4,4-trifluoro-3-hydroxybutaneamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,4,4-Trifluoro-3-hydroxybutanehydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-3-hydroxybutanehydrazide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydrazide moiety can form hydrogen bonds with target proteins, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,4,4-Trifluoro-3-hydroxybutanone: Similar structure but lacks the hydrazide moiety.
4,4,4-Trifluoro-3-hydroxybutaneamine: Similar structure but with an amine group instead of a hydrazide.
4,4,4-Trifluoro-3-oxobutanehydrazide: Similar structure but with a carbonyl group instead of a hydroxy group.
Uniqueness
4,4,4-Trifluoro-3-hydroxybutanehydrazide is unique due to the presence of both trifluoromethyl and hydrazide functional groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C4H7F3N2O2 |
|---|---|
Molecular Weight |
172.11 g/mol |
IUPAC Name |
4,4,4-trifluoro-3-hydroxybutanehydrazide |
InChI |
InChI=1S/C4H7F3N2O2/c5-4(6,7)2(10)1-3(11)9-8/h2,10H,1,8H2,(H,9,11) |
InChI Key |
XQSPZLGVGKQAFB-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(F)(F)F)O)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


